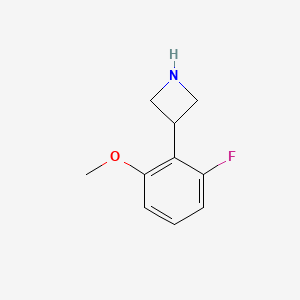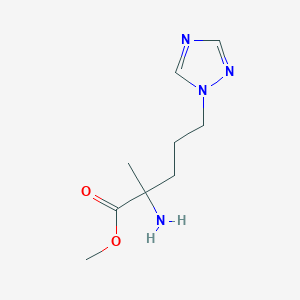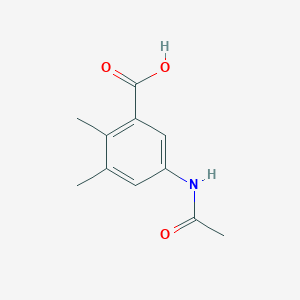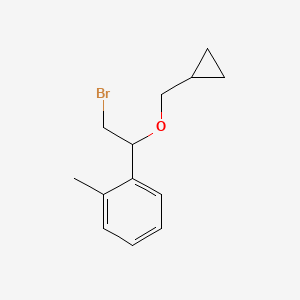![molecular formula C15H19IN2O3 B13622773 Ethyl 1-(iodomethyl)-3-(pyrazin-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13622773.png)
Ethyl 1-(iodomethyl)-3-(pyrazin-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(iodomethyl)-3-(pyrazin-2-yl)-2-oxabicyclo[222]octane-4-carboxylate is a complex organic compound with a unique bicyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(iodomethyl)-3-(pyrazin-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate typically involves multiple steps. One common method includes the reaction of a pyrazine derivative with an oxabicyclo[2.2.2]octane precursor. The iodination step is crucial and is usually performed using iodine or an iodine-containing reagent under controlled conditions to ensure selective iodination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
化学反应分析
Types of Reactions
Ethyl 1-(iodomethyl)-3-(pyrazin-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, affecting the pyrazine ring or the bicyclic structure.
Ring-Opening Reactions: The oxabicyclo[2.2.2]octane ring can be opened under specific conditions, leading to different structural derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, or cyanides in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed depend on the type of reaction. For example, substitution reactions yield various substituted derivatives, while oxidation and reduction can lead to changes in the oxidation state of the pyrazine ring or the bicyclic structure.
科学研究应用
Ethyl 1-(iodomethyl)-3-(pyrazin-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science: Investigated for its properties in the development of new materials with specific electronic or mechanical properties.
作用机制
The mechanism by which Ethyl 1-(iodomethyl)-3-(pyrazin-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bicyclic structure and the presence of the iodine atom can influence its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- Ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate
- Ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate
Uniqueness
Ethyl 1-(iodomethyl)-3-(pyrazin-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate is unique due to the presence of the pyrazine ring and the iodinated methyl group, which confer distinct chemical properties and reactivity compared to other similar bicyclic compounds.
属性
分子式 |
C15H19IN2O3 |
|---|---|
分子量 |
402.23 g/mol |
IUPAC 名称 |
ethyl 1-(iodomethyl)-3-pyrazin-2-yl-2-oxabicyclo[2.2.2]octane-4-carboxylate |
InChI |
InChI=1S/C15H19IN2O3/c1-2-20-13(19)15-5-3-14(10-16,4-6-15)21-12(15)11-9-17-7-8-18-11/h7-9,12H,2-6,10H2,1H3 |
InChI 键 |
MCIQQDOZOVPQCX-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C12CCC(CC1)(OC2C3=NC=CN=C3)CI |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


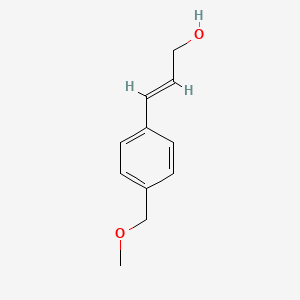
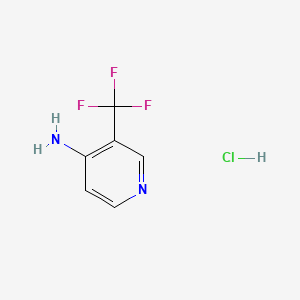
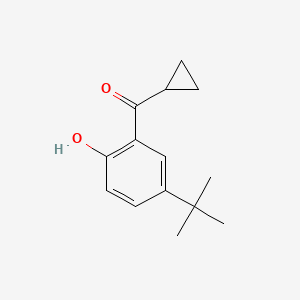
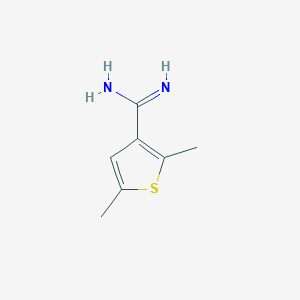
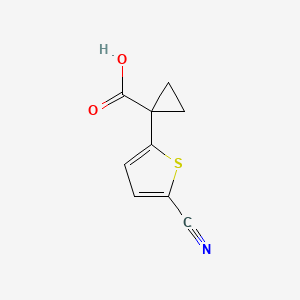
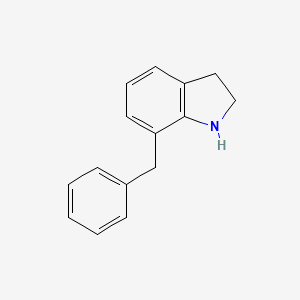
![N-[3-methyl-1-(thiophen-2-yl)butyl]-5-sulfamoylfuran-2-carboxamide](/img/structure/B13622722.png)
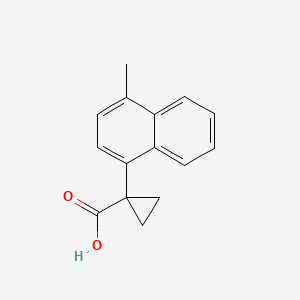
![7,7-Dimethyl-6-oxa-2-azaspiro[3.4]octanehydrochloride](/img/structure/B13622724.png)
